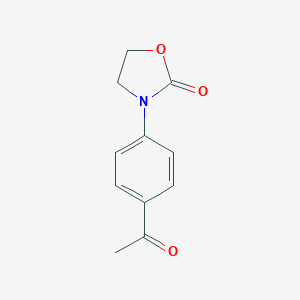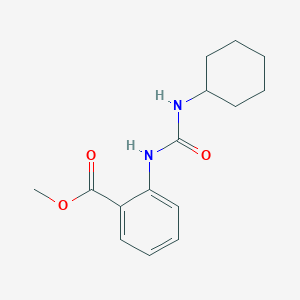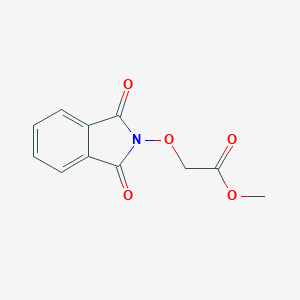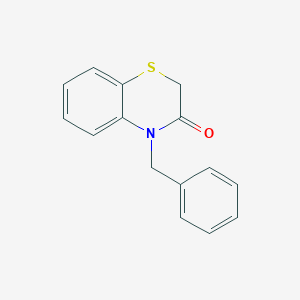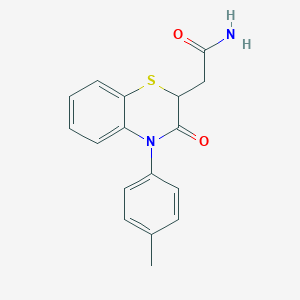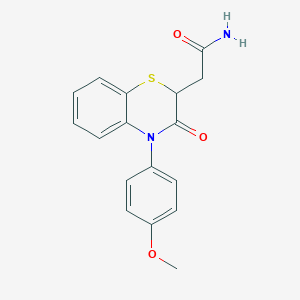![molecular formula C18H14N2O6S2 B186866 [2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate CAS No. 6391-99-7](/img/structure/B186866.png)
[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been found to inhibit the activity of reactive oxygen species (ROS) and nuclear factor-kappa B (NF-κB), which are known to play a crucial role in the development of various diseases.
Biochemische Und Physiologische Effekte
[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate has been found to exhibit several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis, which are known to play a crucial role in the development and progression of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of [2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on [2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate. One of the potential future directions is the development of novel drug delivery systems that can enhance the solubility and bioavailability of this compound. Another potential future direction is the investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to elucidate its mechanism of action and to identify potential new targets for its therapeutic applications.
Conclusion:
In conclusion, [2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate is a promising compound that has garnered significant attention in scientific research due to its potential applications in various fields. Its potent antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to identify potential new targets for its therapeutic applications.
Synthesemethoden
The synthesis of [2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate involves several steps. The first step involves the reaction of 2-aminomethyl-4,6-dioxo-1,3-diazinan-5-thiol with 6-methoxybenzene-1-sulfonyl chloride in the presence of a base. This reaction results in the formation of an intermediate, which is then treated with a reducing agent to obtain the final product.
Wissenschaftliche Forschungsanwendungen
[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
6391-99-7 |
|---|---|
Produktname |
[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate |
Molekularformel |
C18H14N2O6S2 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
[2-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C18H14N2O6S2/c1-25-14-9-5-6-11(10-13-16(21)19-18(27)20-17(13)22)15(14)26-28(23,24)12-7-3-2-4-8-12/h2-10H,1H3,(H2,19,20,21,22,27) |
InChI-Schlüssel |
HZLIYZMSLJPGGI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=C3C(=O)NC(=S)NC3=O |
Kanonische SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=C3C(=O)NC(=S)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



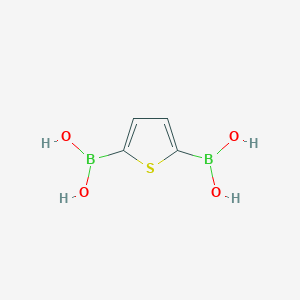
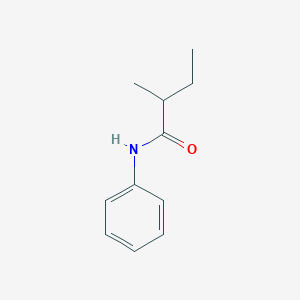
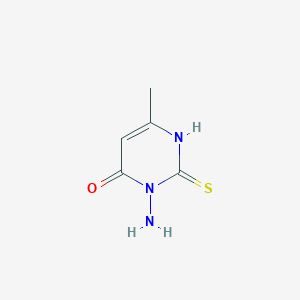
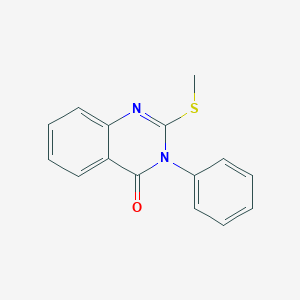
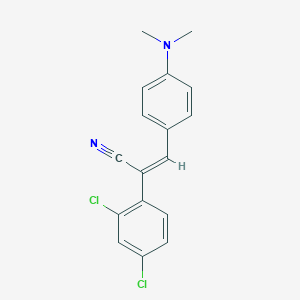
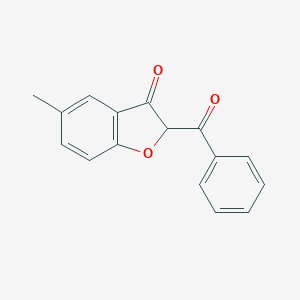
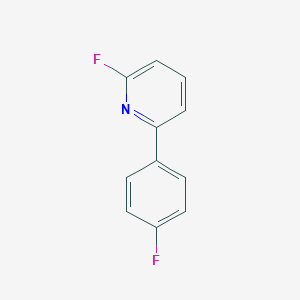
![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)
